Adiponitrile

Catalog No.
S517278
CAS No.
111-69-3
M.F
C6H8N2
CN(CH2)4CN
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adiponitrile

CAS Number

111-69-3

Product Name

Adiponitrile

IUPAC Name

hexanedinitrile

Molecular Formula

C6H8N2
CN(CH2)4CN
C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2

InChI Key

BTGRAWJCKBQKAO-UHFFFAOYSA-N

SMILES

C(CCC#N)CC#N

Solubility

50 to 100 mg/mL at 73° F (NTP, 1992)
0.74 M
Sol in alc, chloroform
Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons.
In water, 8.0X10+4 mg/l @ 20 °C.
Solubility in water, g/l at 20 °C: 50-100 (good)
4.5%

Synonyms

Adiponitrile; AI3-11080; AI3 11080; AI311080

Canonical SMILES

C(CCC#N)CC#N

Description

The exact mass of the compound Adiponitrile is 108.0687 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 73° f (ntp, 1992)0.74 msol in alc, chloroformsol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons.in water, 8.0x10+4 mg/l @ 20 °c.solubility in water, g/l at 20 °c: 50-100 (good)4.5%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7617. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor for Nylon-6,6

Adiponitrile serves as a key precursor in the synthesis of hexamethylenediamine (HMD) [ScienceDirect - Journal of Molecular Catalysis A: Chemical, Production of hexamethylenediamine from adiponitrile and hydrogen using a Ni–Al2O3 catalyst, ], a crucial building block for Nylon-6,6. This high-performance polymer finds application in research due to its:

  • Mechanical Strength

    Nylon-6,6 possesses superior tensile strength and elasticity, making it suitable for fabricating research equipment requiring durability [American Chemical Society - Nylon 6,6, ].

  • Chemical Resistance

    Its resistance to various chemicals allows its use in containers and tubing for handling diverse research materials [░AATCC Textile Testing - Nylon 66 (Polyamide 66) - Chemical Resistance, ].

Applications in Nanotechnology

Research in nanotechnology explores the manipulation of materials at the atomic and molecular level. Nylon-6,6 derived from adiponitrile can be:

  • Electrospun into Nanofibers

    The electrospinning technique utilizes an electric field to create ultra-thin fibers from Nylon-6,6 solutions. These nanofibers have applications in areas like filtration, drug delivery, and tissue engineering [National Institutes of Health - Electrospinning of Chitosan-Based Nanofibers for Tissue Engineering Applications, ].

  • Used as a Support Material

    Due to its thermal stability and compatibility with various solvents, Nylon-6,6 can serve as a base for the synthesis and manipulation of nanoparticles [Royal Society of Chemistry - Polymer-Based Nanofibers for Biomedical Applications, ].

Adiponitrile is an organic compound with the chemical formula C6H10N2\text{C}_6\text{H}_{10}\text{N}_2 or  CH2)4 CN 2\text{ CH}_2)_4\text{ CN }_2. It appears as a viscous, colorless liquid and is classified as a dinitrile due to the presence of two cyano groups. Adiponitrile is primarily recognized as a precursor for the production of nylon 6,6, a widely used synthetic polymer in textiles and engineering materials. In 2005, global production reached approximately one million tonnes, underscoring its industrial significance .

Adiponitrile is classified as a moderately toxic compound. The oral LD₅₀ (median lethal dose) in rats is estimated to be around 300 mg/kg []. It can cause irritation upon contact with skin, eyes, and mucous membranes. Inhalation and skin absorption are also potential exposure routes for this toxic compound []. Due to its hazardous nature, strict regulations govern the production, storage, and handling of adiponitrile [].

Adiponitrile exhibits toxicity and can cause irritation upon contact with skin or mucous membranes. Its median lethal dose (LD50) for oral ingestion in rats is reported to be 300 mg/kg. Due to its potential health hazards, exposure limits have been established: the American Conference of Governmental Industrial Hygienists recommends a time-weighted average threshold limit value of 2 ppm for skin exposure .

Adiponitrile can be synthesized through several methods:

  • Nickel-Catalyzed Hydrocyanation: This modern method involves the hydrocyanation of butadiene:
    CH2=CHCH=CH2+2HCNNC CH2)4CN\text{CH}_2=\text{CHCH}=\text{CH}_2+2\text{HCN}\rightarrow \text{NC CH}_2)_4\text{CN}
    This process has largely replaced older methods due to its efficiency and lower toxicity .
  • Electrochemical Hydrodimerization: An emerging green synthesis method that utilizes water-based electrolytes and can be coupled with renewable energy sources. This method offers advantages in selectivity and efficiency but faces challenges regarding energy conversion .
  • Thermal Hydrocyanation: While less common now, this method involves heating butadiene with hydrogen cyanide under specific conditions.
  • From Adipic Acid: Adiponitrile can also be produced via the dehydration of adipic acid diamide, although this method is rarely employed due to lower yields .

The primary application of adiponitrile is in the production of nylon 6,6. Other applications include:

  • Intermediate for Other Chemicals: It serves as a precursor for various chemicals used in plastics and coatings.
  • Solvent and Plasticizer: Due to its chemical properties, it can function as a solvent or plasticizer in certain formulations .

Research has indicated that adiponitrile interacts with various biological systems, primarily through its toxicological effects. Studies highlight potential impacts on cellular mechanisms due to its reactive nature. The compound's interaction with enzymes and receptors remains an area of ongoing research to better understand its biological implications .

Adiponitrile shares structural similarities with several other compounds. Below are some comparable compounds highlighting adiponitrile's uniqueness:

CompoundChemical FormulaKey Characteristics
AcrylonitrileC3H3N\text{C}_3\text{H}_3\text{N}A precursor for polyacrylonitrile; used in fibers.
HexamethylenediamineC6H16N2\text{C}_6\text{H}_{16}\text{N}_2A product of adiponitrile hydrogenation; key in nylon production.
Adipic AcidC6H10O4\text{C}_6\text{H}_{10}\text{O}_4A dicarboxylic acid used in nylon production; less toxic than adiponitrile.
DicyandiamideC2H4N4\text{C}_2\text{H}_4\text{N}_4Used as a fertilizer and in resins; structurally related but more stable.

Adiponitrile's unique properties stem from its dual cyano groups, which confer distinct reactivity compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.
Liquid
ODOURLESS OILY COLOURLESS LIQUID.
Water-white, practically odorless, oily liquid.
Water-white, practically odorless, oily liquid. [Note: A solid below 34°F. Forms cyanide in the body.]

Color/Form

NEEDLES FROM ETHER
Colorless liq
Water-white, oily liquid

XLogP3

-0.3

Exact Mass

108.0687

Boiling Point

563 °F at 760 mm Hg (EPA, 1998)
295.0 °C
295 °C @ 760 mm Hg
295 °C
563°F

Flash Point

199.4 °F (EPA, 1998)
200 °F (93 °C) (OPEN CUP)
159 °C c.c.
199°F (open cup)
(oc) 199°F

Vapor Density

3.73 (EPA, 1998) (Relative to Air)
3.73 (air= 1)
Relative vapor density (air = 1): 3.7
3.73

Density

0.965 at 68 °F (EPA, 1998)
0.9676 g/ml @ 20 °C
Relative density (water = 1): 0.97
0.97

LogP

-0.32 (LogP)
log Kow= -0.32
-0.32

Odor

Practically odorless.

Appearance

Solid powder

Melting Point

36.1 °F (EPA, 1998)
1.0 °C
1-3 °C
1 °C
34°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SYT33B891I

GHS Hazard Statements

Aggregated GHS information provided by 173 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (41.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (42.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (42.2%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (55.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (41.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2 mm Hg at 246 °F (NTP, 1992)
6.79e-04 mmHg
6.8X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 0.3
0.002 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Impurities

Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source.

Other CAS

111-69-3
68411-90-5

Wikipedia

Adiponitrile

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

Chlorination of butadiene to dichlorobutylene, which is reacted with 35% sodium cyanide soln to yield 1,4-dicyanobutylene; which is hydrogenated to adiponitrile. Also by electroorganic synthesis from acrylonitrile.
Reaction of adipic acid with ammonia (either liquid or vapor phase) produces adipamide as intermediate, which is subsequently dehydrated to adiponitrile.
Prepared by dimerization of acrylonitrile at the cathode of an electrolytic cell (propionitrile and bis(cyanoethyl) ether are by-products).
Prepared by direct addition of hydrogen cyanide to butadiene catalyzed by soluble, air and moisture sensitive, triarylphosphite nickel(0) complexes.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Services
Hexanedinitrile, hydrogenated, high-boiling fraction: ACTIVE
Hexanedinitrile: ACTIVE

Analytic Laboratory Methods

A GC method ... using a flame ionization detector and SP1000 column.

Storage Conditions

Separate from strong acids and oxidizing materials. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.

Interactions

The toxic mechanism of nitriles (including adiponitrile) and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were closed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles.

Dates

Modify: 2023-08-15

Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine

Chengqiang Wang, Zekun Jia, Bin Zhen, Minghan Han
PMID: 29300298   DOI: 10.3390/molecules23010092

Abstract

Supported Ni catalysts prepared under different conditions, for liquid phase hydrogenation of adiponitrile (ADN) to 6-aminocapronitrile (ACN) and hexamethyenediamine (HMD), were investigated. The highly reactive imine intermediate can form condensation byproducts with primary amine products (ACN and HMD), which decreased the yield coefficient of primary amines. The catalysts support, condition of catalyst preparation and dosage of additive were studied to improve the yield. A highly dispersed Ni/SiO₂ catalyst prepared by the direct reduction of Ni(NO₃)₂/SiO₂ suppressed the condensation reactions by promoting the hydrogenation of adsorbed imines, and it gave the improved hydrogenation activity of 0.63 mol·kg
·min
and primary amine selectivity of 94% when NaOH was added into the reactor.


Pillar[5]arene-Diketopyrrolopyrrole Fluorescent Copolymer: A Promising Recognition and Adsorption Material for Adiponitrile by Selective Formation of a Conjugated Polypseudorotaxane

Wei Cui, Hao Tang, Linxian Xu, Lingyun Wang, Herbert Meier, Derong Cao
PMID: 28524251   DOI: 10.1002/marc.201700161

Abstract

Conjugated pillar[5]arene-diketopyrrolopyrrole copolymer (P1) is synthesized by the copolymerization of a difunctionalized pillar[5]arene and a diketopyrrolopyrrole-based monomer, which shows large extinction coefficients (1.1 × 10
m
cm
) at 519 nm and strong emission at 587 nm. P1 exhibits very strong host-guest binding affinity towards adiponitrile but low binding affinity towards 1,4-dihalobutane and 1,4-bis(imidazol-1-yl)butane. Such an enhanced selectivity is first found in the polypseudorotaxane between pillararene and neutral guests in organic solution and is successfully used for the recognition and adsorption of adiponitrile by the formation of a P1-adiponitrile polypseudorotaxane.


Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles

Tobias Betke, Manuel Maier, Heidrun Gruber-Wölfler, Harald Gröger
PMID: 30504854   DOI: 10.1038/s41467-018-07434-0

Abstract

Linear α,ω-dinitriles are important precursors for the polymer industry. Most prominently, adiponitrile is produced on an annual scale of ca. 1 million tons. However, a drawback of today's dominating process is the need for large amounts of highly toxic hydrogen cyanide. In this contribution, an alternative approach towards such linear dinitriles is presented based on dehydration of readily available α,ω-dialdoximes at ambient conditions by means of aldoxime dehydratases. In contrast to existing production routes this biocatalytic route enables a highly regio- and chemoselective approach towards dinitriles without the use of hydrogen cyanide or harsh reaction conditions. In addition, a selective synthesis of adiponitrile with substrate loadings of up to 100 g/L and high yields of up to 80% was achieved. Furthermore, a lab scale process on liter scale leading to > 99% conversion at 50 g/L underlines the potential and robustness of this method for technical applicability.


Nutritional and exercise interventions variably affect estrogen receptor expression in the adipose tissue of male rats

Lore Metz, Maude Gerbaix, Aurélie Masgrau, Christelle Guillet, Stéphane Walrand, Nathalie Boisseau, Yves Boirie, Daniel Courteix
PMID: 26923515   DOI: 10.1016/j.nutres.2015.12.003

Abstract

Energy-dense food consumption and lack of physical activity are implicated in the development of the current obesity epidemic. The role of estrogen in adiposity and fuel partitioning is mediated mainly though the estrogen receptor α (ERα) isoform. We hypothesized that nutritional adaptation and exercise training, either individually or combined, could impact ERα expression in adipose tissue relative to glucose tolerance. Seventy-two Wistar rats were submitted to a high-fat, high-sucrose (HF-HS) diet for 16weeks. The first phase of our study was to investigate the effect of an HF-HS diet on whole-body glucose tolerance, as well as on body composition and ERα expression in different adipose tissues. Second, we investigated the effect of switching to a well-balanced diet, with or without exercise training for 8 weeks, on those same parameters. After the first part of this study, HF-HS-fed rats were fatter (8%) than control rats. Despite a decrease in glucose tolerance, ERα expression in adipose tissues was not significantly altered by an HF-HS diet. The return to a well-balanced diet significantly increased ERα expression in perirenal and epididymal adipose tissue, but there was no effect of diet or exercise training on whole-body glucose tolerance. The present findings suggest that diet is a powerful modulator of ERα expression in adipose tissue, as nutritional modulation after an HF-HS diet strongly affects ERα expression, particularly in perirenal and epididymal adipose tissue. However, ERα expression in adipose tissue does not appear to be associated with whole-body glucose tolerance.


Electrochemical synthesis of adiponitrile from the renewable raw material glutamic acid

Jian-Jun Dai, Yao-Bing Huang, Chi Fang, Qing-Xiang Guo, Yao Fu
PMID: 22441826   DOI: 10.1002/cssc.201100776

Abstract

Current affairs: Adiponitrile, used to produce nylon 6.6, is prepared from the renewable compound glutamic acid by an electrochemical route, involving electro-oxidative decarboxylation and Kolbe coupling reactions. The new route is an example of the use of glutamic acid as a versatile substrate in the transformation of biomass into chemicals. Also, it highlights the use of electrochemical methods in biomass conversion.


Adipocytokines, inflammation, and breast cancer risk in postmenopausal women: a prospective study

Amy L Gross, Craig J Newschaffer, Judith Hoffman-Bolton, Nader Rifai, Kala Visvanathan
PMID: 23651666   DOI: 10.1158/1055-9965.EPI-12-1444

Abstract

Obesity is a known risk factor for postmenopausal breast cancer; it has been postulated that adipocytokines may mediate this association. We explored the relationship between three markers altered by obesity: leptin, adiponectin, and soluble tumor necrosis factor receptor 2 (sTNF-R2), an inflammatory marker, with breast cancer risk in postmenopausal women. A nested case-control study of postmenopausal women was conducted within CLUE II, a prospective population-based cohort. Baseline plasma levels of leptin, adiponectin, and sTNF-R2 were assayed in 272 female breast cancer cases and 272 controls matched on age, date, and hour of blood draw. Conditional logistic regression was used to estimate matched odds ratios (OR) and 95% confidence intervals (CI). sTNF-R2 and leptin were independently positively associated with breast cancer risk in adjusted models. The OR for breast cancer comparing the highest to lowest tertile was 2.44 (95% CI: 1.30-4.58) for sTNF-R2 and 1.98 (95% CI: 1.20-3.29) for leptin. While higher levels of adiponectin were protective (OR for the lowest tertile = 1.63; 95% CI: 1.02-2.60), there was no dose response. A 20% reduction in the breast cancer risk associated with overweight/obesity was observed when sTNF-R2 alone was included in multivariable models. Including both sTNF-R2 and adiponectin in the models resulted in a 29% reduction in the OR. Adipocytokines and sTNF-R2 are important factors in the etiology of postmenopausal breast cancer due to adiposity. This study informs our understanding of the relationship between obesity, inflammation, and postmenopausal breast cancer and identifies potential biomarkers.


Health and ecological effects of adiponitrile

Gerald L Kennedy Jr
PMID: 15198072   DOI: 10.1081/dct-120030728

Abstract

Adiponitrile (ADN) has moderate acute toxicity with an oral LD50 in rats of 100 to 500 mg/kg and a 4-hr LC50 in rats of 1.71 mg/L (vapor plus aerosol). ADN produced slight eye but no skin irritation in rabbits. Repeated exposures by inhalation produced changes in the hematologic profile with effects seen at 100 or 300 mg/m3. The hematologic changes were reversible upon cessation of further inhalation exposures. Dogs fed up to 500 ppm (equivalent to 12-15 mg/kg) showed no effects but 1,000 ppm produced vomiting and nausea which limited further testing at that concentration. ADN was not a genetic toxin, developmental toxin, reproductive toxin nor did it produce an increase in tumors in a 2-yr drinking water study in rats. Human experience reports are limited to one accidental poisoning case and a few skin exposures resulting in transient irritation and inflammation. ADN is rapidly absorbed and excreted by mammals, and is metabolized to some extent although unchanged ADN is readily detected in urine, and does not bioaccumulate.


Development of wet environment TEM (wet-ETEM) for in situ studies of liquid-catalyst reactions on the nanoscale

Pratibha L Gai
PMID: 14710723   DOI: 10.1017/s143192760201005x

Abstract

We present the development of in situ wet environmental transmission electron microscopy (wet-ETEM) for direct probing of controlled liquid-catalyst reactions at operating temperatures on the nanoscale. The first nanoscale imaging and electron diffraction of dynamic liquid hydrogenation and polymerization reactions in the manufacture of polyamides reported here opens up new opportunities for high resolution studies of a wide range of solution-solid and solution-gas-solid reactions in the chemical and biological sciences.


Application of high-performance liquid chromatography to the study of the biological transformation of adiponitrile

J L Moreau, S Azza, F Bigey, A Arnaud, P Galzy
PMID: 7952029   DOI: 10.1016/0378-4347(94)00091-3

Abstract

A procedure for the assay of nitrile hydratase and amidase activity by high-performance liquid chromatography is described. The method can be used to assay the intermediate compounds resulting from the hydrolysis of adiponitrile into adipic acid, and to determine the kinetics of the hydrolysis of these compounds using whole cells and enzyme extracts. The precision of the method makes it suitable for the determination of the enzyme parameters: Km and Vm (nitrile hydratase and amidase). Using cyanovaleramide as substrate, Km and Vm were respectively 370 mM and 2060 U/mg for nitrile hydratase and 6.6 mM and 33 U/mg for amidase.


Variable interaction network based variable selection for multivariate calibration

Raghuraj Rao, S Lakshminarayanan
PMID: 17765060   DOI: 10.1016/j.aca.2007.08.001

Abstract

Multivariate calibration problems often involve the identification of a meaningful subset of variables, from a vast number of variables for better prediction of output variables. A new graph theoretic method based on partial correlations (variable interaction network-VIN) is proposed. Many well studied representative calibration datasets spanning different application domains are selected for investigating the performance. Partial least squares (PLS) regression models combined with variable selection techniques are employed for benchmarking the performance. Subsets of variables with different number of variables are retained for the final analysis after VIN selection and progressive prediction accuracies are used for comparison. VIN-PLS results show significant improvement in prediction efficiencies and variable subset optimization. Improvement of up to 45% over existing methods with significantly fewer variables is achieved using the new method. Advantages of VIN based variable selection are highlighted.


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